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Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and analytical methodologies for 1-(4-
trifluoromethylphenyl)imidazole. This compound is of significant interest in medicinal

chemistry and drug development due to the unique electronic properties imparted by the

trifluoromethyl group and the biological activity associated with the imidazole moiety.[1] This

document outlines key analytical techniques for its characterization, including spectroscopic

and chromatographic methods, and provides a logical workflow for its analysis. All quantitative

data is summarized in structured tables, and a detailed visualization of the analytical workflow

is provided.

Chemical Structure and Identification
1-(4-Trifluoromethylphenyl)imidazole is an organic compound featuring an imidazole ring

linked to a trifluoromethyl-substituted phenyl group.[1] The trifluoromethyl group significantly

enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in the

design of pharmacologically active agents.[1]
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Chemical Structure:

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 1-[4-(trifluoromethyl)phenyl]-1H-imidazole

CAS Number 25371-98-6

Molecular Formula C₁₀H₇F₃N₂[2][3]

Molecular Weight 212.17 g/mol [2][3]

InChI
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-

2-8)15-6-5-14-7-15/h1-7H[2]

SMILES C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F

Physicochemical Properties
The physicochemical properties of 1-(4-trifluoromethylphenyl)imidazole are crucial for its

handling, formulation, and biological activity.

Table 2: Physicochemical Data

Property Value Source

Melting Point 71 °C [4]

Boiling Point 90 °C (at 0.1 mmHg) [4]

Solubility
Soluble in organic solvents,

limited solubility in water.[1]
Vendor Data

Appearance Solid [5]

Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment

of 1-(4-trifluoromethylphenyl)imidazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 1-(4-trifluoromethylphenyl)imidazole are not readily

available in the public domain, the expected chemical shifts can be predicted based on the

analysis of similar structures. The ¹H NMR spectrum would show signals for the protons on the

imidazole ring and the phenyl ring. The ¹³C NMR spectrum would display distinct signals for

each carbon atom, with the trifluoromethyl group's carbon showing a characteristic quartet due

to C-F coupling.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Imidazole H-2 7.8 - 8.2 s

Imidazole H-4/H-5 7.2 - 7.5 m

Phenyl H-2'/H-6' 7.6 - 7.8 d

Phenyl H-3'/H-5' 7.5 - 7.7 d

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)

Imidazole C-2 135 - 140

Imidazole C-4 128 - 132

Imidazole C-5 118 - 122

Phenyl C-1' 138 - 142

Phenyl C-2'/C-6' 126 - 130 (q)

Phenyl C-3'/C-5' 120 - 124

Phenyl C-4' 128 - 132 (q)

CF₃ 122 - 126 (q)
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Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-trifluoromethylphenyl)imidazole would exhibit characteristic

absorption bands corresponding to the various functional groups present in the molecule. The

NIST WebBook provides a gas-phase IR spectrum of this compound.[6]

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration

3100-3000 Aromatic C-H Stretch

1610, 1520, 1450 Aromatic C=C Bending

1325 C-N Stretch

1100-1300 C-F Stretch (strong)

840 p-substituted Phenyl C-H Bend

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. The molecular ion peak (M+) would be observed at m/z 212.

Table 6: Expected Mass Spectrometry Fragmentation

m/z Fragment

212 [M]⁺

193 [M - F]⁺

145 [M - CF₃]⁺

116 [C₆H₄N₂]⁺

69 [CF₃]⁺

Experimental Protocols
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Detailed experimental protocols are essential for reproducible and accurate analysis.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(4-trifluoromethylphenyl)imidazole in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to

a fine powder and press it into a transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Acquisition:

ESI: Infuse the sample solution directly into the source or inject it via an HPLC system.

Acquire the spectrum in positive ion mode.

EI: Introduce the sample via a direct insertion probe or a gas chromatograph. An ionization

energy of 70 eV is typically used.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 50-300).

Analytical Workflow
A logical workflow ensures a comprehensive analysis of 1-(4-
trifluoromethylphenyl)imidazole.
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Caption: Analytical workflow for 1-(4-Trifluoromethylphenyl)imidazole.

Applications in Drug Development
The imidazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a wide

range of biological activities, including antifungal and anticancer properties.[1] The addition of a

trifluoromethylphenyl group can enhance a molecule's binding affinity to target proteins and

improve its pharmacokinetic profile. 1-(4-Trifluoromethylphenyl)imidazole and its derivatives

are therefore of considerable interest for the development of novel therapeutic agents.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure and analysis of

1-(4-trifluoromethylphenyl)imidazole. The presented data and protocols offer a solid

foundation for researchers and scientists working with this compound. The combination of

spectroscopic and chromatographic techniques, as outlined in the analytical workflow, is

essential for its unambiguous identification, purity assessment, and further development in

medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

